molecular formula C8H11N3 B13163770 8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B13163770
M. Wt: 149.19 g/mol
InChI Key: GPEPSROJJDAKPD-UHFFFAOYSA-N
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Description

8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has gained significant attention in scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine include other pyridopyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of the methyl group at the 8-position influences its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

8-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H11N3/c1-6-2-9-3-7-4-10-5-11-8(6)7/h4-6,9H,2-3H2,1H3

InChI Key

GPEPSROJJDAKPD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=CN=CN=C12

Origin of Product

United States

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